molecular formula C24H24N2O3S B2558666 N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1396795-58-6

N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2558666
CAS No.: 1396795-58-6
M. Wt: 420.53
InChI Key: YQSFPCLWWYASRS-UHFFFAOYSA-N
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Description

N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound with a unique structure that combines biphenyl, hydroxypropyl, and methylsulfanyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Biphenyl Intermediate: This step involves the coupling of two phenyl groups to form the biphenyl structure.

    Methylsulfanyl Phenyl Addition: The final step involves the addition of the methylsulfanyl phenyl group to the hydroxypropylated biphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-{[1,1’-biphenyl]-4-yl}-2-hydroxypropyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-hydroxy-2-(4-phenylphenyl)propyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-24(29,19-14-12-18(13-15-19)17-8-4-3-5-9-17)16-25-22(27)23(28)26-20-10-6-7-11-21(20)30-2/h3-15,29H,16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSFPCLWWYASRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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